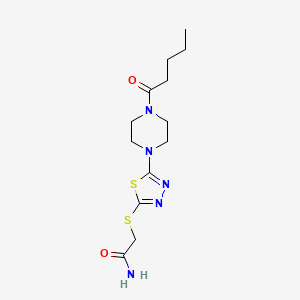![molecular formula C25H20ClN3O2S B2550549 2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 850782-26-2](/img/structure/B2550549.png)
2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound is a part of a broader category of thienopyrimidine derivatives, which are significant for their wide applications as bioactive compounds. These derivatives, including variations similar to the specified chemical, have shown remarkable activities toward fungi, bacteria, and inflammation, highlighting their importance in developing new antimicrobial and anti-inflammatory agents. For instance, a study on thienopyrimidine derivatives outlined their synthesis and evaluation as antimicrobial and anti-inflammatory agents, showing promising results against various bacteria and fungi strains (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Anticancer Potential
Another critical area of research involves the evaluation of thienopyrimidine derivatives for their anticancer properties. Compounds within this category have been synthesized and assessed against different cancer cell lines, revealing some derivatives with promising cytotoxic activity. For example, the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinone derivatives demonstrated potential anticancer activities against breast carcinoma and hepatocellular carcinoma cell lines, pointing towards the utility of thienopyrimidine derivatives in cancer therapy (Abbas, Gomha, Elaasser, & Mabrouk, 2015).
Enzyme Inhibition and Drug Design
Thienopyrimidine derivatives have also been explored for their role in enzyme inhibition, serving as a foundation for designing drugs targeting specific biochemical pathways. The synthesis and docking studies of some thienopyrimidine derivatives as anticancer agents included evaluating their binding mode in the active site of enzymes like thymidylate synthase, indicating their potential as enzyme inhibitors and their significance in drug discovery processes (Tiwari et al., 2016).
Antimicrobial Activities and New Scaffolds
Furthermore, thienopyrimidine derivatives have been synthesized as new scaffolds for antimicrobial activities, contributing to the search for novel agents capable of combating resistant microbial strains. The exploration of thieno[3,2-d]pyrimidines as scaffolds has led to the identification of compounds with potent antimicrobial effects, showcasing the versatility and potential of these derivatives in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-11-cyclopropyl-13-(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-31-17-10-6-13(7-11-17)18-12-19(14-2-3-14)27-25-20(18)21-22(32-25)24(30)29-23(28-21)15-4-8-16(26)9-5-15/h4-12,14,23,28H,2-3H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTRVLZVOIIHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC(N4)C5=CC=C(C=C5)Cl)C6CC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
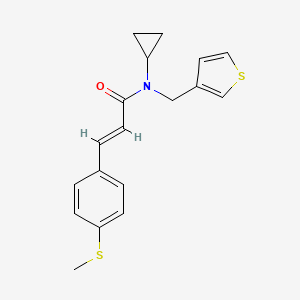

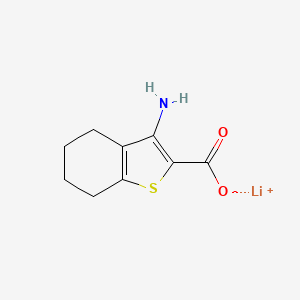
![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)
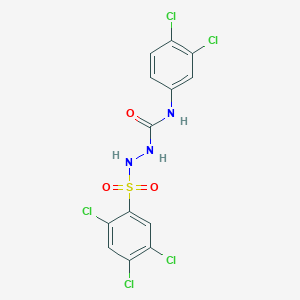
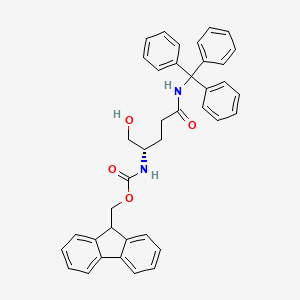
![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)
![7-chloro-N-(3-(methylthio)phenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2550476.png)
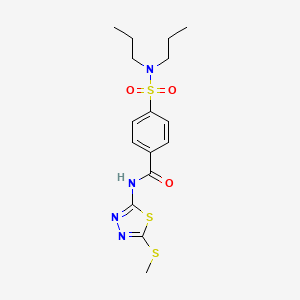
![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)

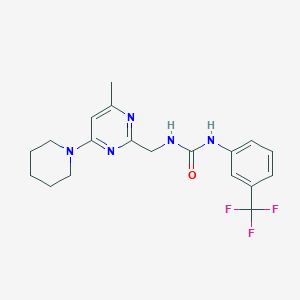
![N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide](/img/structure/B2550484.png)
